molecular formula C12H18N2 B1370435 1-(2-Methylbenzyl)pyrrolidin-3-amine

1-(2-Methylbenzyl)pyrrolidin-3-amine

Cat. No.: B1370435
M. Wt: 190.28 g/mol
InChI Key: KBQWAGIDBNRGMT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-(2-Methylbenzyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a benzyl substituent with a methyl group at the ortho position of the aromatic ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated). The compound’s structure combines a pyrrolidine ring (a five-membered amine) with a 2-methylbenzyl group, which influences its physicochemical properties, such as lipophilicity and steric hindrance.

For example, 1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine was prepared by deprotection of a tert-butyl carbamate intermediate using trifluoroacetic acid . Similar methods likely apply to the target compound.

Potential applications of 1-(2-Methylbenzyl)pyrrolidin-3-amine span medicinal chemistry, particularly as a building block for allosteric modulators of metabotropic glutamate (mGlu) receptors, as seen in structurally related compounds .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14/h2-5,12H,6-9,13H2,1H3

InChI Key

KBQWAGIDBNRGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity The 2-methylbenzyl group in the target compound likely confers moderate lipophilicity compared to halogenated analogs (e.g., LY2389575), which may enhance blood-brain barrier penetration .

Pharmacological Profiles

  • LY2389575 is a well-characterized negative allosteric modulator (NAM) of mGlu receptors, with in vivo efficacy in neurological disorders . In contrast, the target compound’s pharmacological profile remains underexplored.
  • Nitrobenzyl derivatives (e.g., ) are often intermediates in drug synthesis but may require reduction to amine forms for biological activity.

Safety and Handling

  • 1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2) has documented safety protocols, including skin/eye rinsing and medical consultation . Similar precautions likely apply to the target compound.
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3) lacks full toxicological data, emphasizing the need for cautious handling .

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